molecular formula C13H19NO · HCl B1158834 3,4-Dimethylethcathinone (hydrochloride)

3,4-Dimethylethcathinone (hydrochloride)

Cat. No.: B1158834
M. Wt: 241.8
InChI Key: IFEJRMPCMIVHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within New Psychoactive Substances (NPS) and Synthetic Cathinone (B1664624) Classifications

3,4-Dimethylethcathinone is classified within the broad and evolving category of New Psychoactive Substances (NPS). nih.govlgcstandards.comdoaj.org NPS are a diverse group of synthetic or naturally occurring substances created to mimic the effects of controlled drugs, often emerging on the market to circumvent existing drug laws. nih.govlgcstandards.com The United Nations Office on Drugs and Crime (UNODC) defines NPS as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat". nih.gov NPS can be categorized based on their chemical structure and pharmacological effects, with major groups including synthetic cannabinoids, phenethylamines, piperazines, and synthetic cathinones. doaj.orgfrontiersin.org

Synthetic cathinones, including 3,4-dimethylethcathinone, represent a significant subgroup of NPS. frontiersin.orgeuropa.eu These substances are chemically derived from cathinone, a naturally occurring stimulant found in the leaves of the Catha edulis (khat) plant. europa.eumedrxiv.org Structurally, synthetic cathinones are β-keto (beta-keto) analogues of phenethylamines, meaning they share a core phenethylamine (B48288) structure but possess a ketone group at the beta carbon position. nih.goveuropa.eunih.gov This class of compounds is known for its stimulant properties. europa.euacs.org

The classification of synthetic cathinones can be further broken down based on their specific chemical modifications. These modifications, typically involving substitutions on the aromatic ring or the nitrogen atom, lead to a wide array of derivatives with varying pharmacological profiles. nih.govnih.gov 3,4-Dimethylethcathinone falls into the category of ring-substituted cathinone derivatives. europa.eudrugsandalcohol.ie

Classification Hierarchy for 3,4-Dimethylethcathinone
Broad Category
Chemical Class
Structural Core
Specific Subgroup

Historical Emergence of 3,4-Dimethylethcathinone in Scientific and Forensic Literature

3,4-Dimethylethcathinone (referred to in some literature as 3,4-dimethylmethcathinone (B1649914) or 3,4-DMMC) was first reported in scientific and forensic literature around 2010. wikipedia.org Its emergence is linked to the broader trend of designer drug development, where novel compounds are synthesized to act as alternatives to recently controlled substances. wikipedia.org Specifically, it appeared on the recreational drug market following the widespread banning of mephedrone (B570743) (4-methylmethcathinone), a popular synthetic cathinone. wikipedia.orgmedlinepharma.com

Forensic laboratories began to identify 3,4-dimethylethcathinone in seized materials during this period. For instance, it was seized as a designer drug in Australia. wikipedia.org The compound was often marketed online under various names as "research chemicals" or "legal highs" to circumvent drug control legislation. europa.eumedlinepharma.com The identification and characterization of such novel substances in forensic case studies are crucial for law enforcement and public health agencies to track the evolving landscape of the illicit drug market. drugsandalcohol.ieies.gov.plnih.gov The appearance of 3,4-dimethylethcathinone and its isomers prompted analytical studies to develop methods for their unequivocal identification using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). ies.gov.plnih.gov

Structural Relationship to Other Stimulants and Cathinone Derivatives

The structure of 3,4-dimethylethcathinone is central to understanding its classification and potential pharmacological activity. As a synthetic cathinone, it is fundamentally related to the phenethylamine family, which includes a wide range of neurotransmitters and stimulant drugs. europa.eucaymanchem.com

Key structural features of 3,4-dimethylethcathinone include:

A phenethylamine backbone , which is common to stimulants like amphetamine and methamphetamine. nih.goveuropa.eu

A β-keto group , which distinguishes cathinones from amphetamines. europa.eunih.gov

An N-ethyl group , resulting from the ethylation of the amino group.

Two methyl groups substituted on the phenyl ring at the 3 and 4 positions. medlinepharma.com This "3,4-dimethyl" substitution pattern distinguishes it from other positional isomers, such as mephedrone (4-methylmethcathinone) and 3-methylmethcathinone (3-MMC). wikipedia.orgnih.govwikipedia.org

The structural similarity to other well-known cathinones is significant. It is a structural isomer of mephedrone (4-MEC) and an analog of methcathinone (B1676376). wikipedia.orgcaymanchem.com The modifications to the cathinone scaffold, such as N-alkylation and ring substitution, are known to influence the compound's interaction with monoamine transporters, though the specific pharmacological profile of 3,4-dimethylethcathinone is not as extensively characterized as some of its analogues. acs.orgnih.gov For instance, research on related compounds shows that N-alkylation, as seen with the ethyl group in 3,4-dimethylethcathinone, can alter potency compared to its parent compound. nih.gov Similarly, the position of substituents on the aromatic ring is a critical determinant of a compound's activity. nih.govresearchgate.net

Compound Structural Relationship to 3,4-Dimethylethcathinone Key Structural Difference
Cathinone Parent compound of the synthetic cathinone class. europa.euLacks the N-ethyl and the two phenyl ring methyl groups.
Methcathinone A foundational synthetic cathinone. europa.euHas an N-methyl group instead of N-ethyl and lacks the two phenyl ring methyl groups.
Mephedrone (4-MMC) A close and widely studied analogue. wikipedia.orgcaymanchem.comHas a single methyl group at the 4-position of the phenyl ring and an N-methyl group.
3-Methylmethcathinone (3-MMC) A positional isomer of mephedrone and analogue of 3,4-DMMC. wikipedia.orgHas a single methyl group at the 3-position of the phenyl ring and an N-methyl group.
Amphetamine A related phenethylamine stimulant. europa.euLacks the β-keto group, the N-ethyl group, and the two phenyl ring methyl groups.
Methamphetamine A related N-methylated phenethylamine stimulant. caymanchem.comnih.govLacks the β-keto group and the two phenyl ring methyl groups; has an N-methyl group instead of N-ethyl.

Properties

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)10(3)8-12;/h6-8,11,14H,5H2,1-4H3;1H

InChI Key

IFEJRMPCMIVHGO-UHFFFAOYSA-N

SMILES

CC1=C(C)C=CC(C(C(C)NCC)=O)=C1.Cl

Synonyms

3,4-DMEC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3,4 Dimethylethcathinone Hydrochloride

General Synthetic Pathways for Substituted Cathinones (e.g., Bromination-Amination Reaction)

A prevalent method for synthesizing substituted cathinones involves the α-bromination of a corresponding propiophenone (B1677668) followed by amination. wikipedia.org This two-step process is a common route for producing β-keto amphetamines. researchgate.net

The general pathway can be summarized as follows:

Ketone Formation : The synthesis often starts with a substituted benzaldehyde (B42025) or benzoic acid, which serves as the foundational precursor. ojp.gov For cathinones with a propiophenone backbone, a common starting point is the corresponding substituted propiophenone (1-aryl-1-propanone).

α-Bromination : The propiophenone is reacted with a brominating agent, such as elemental bromine in a solvent like glacial acetic acid, to introduce a bromine atom at the alpha-position (the carbon atom adjacent to the carbonyl group). wikipedia.org This reaction forms an α-bromoketone intermediate. wikipedia.org

Amination : The resulting α-bromopropiophenone is then reacted with a suitable amine, such as methylamine (B109427), ethylamine, or pyrrolidine, to displace the bromine atom. wikipedia.orgwikipedia.org This nucleophilic substitution reaction yields the free base of the target substituted cathinone (B1664624).

Salt Formation : Finally, the cathinone free base is often converted to its hydrochloride salt by treating it with a solution of hydrogen chloride (HCl) in a nonaqueous solvent like ether. wikipedia.orgwikipedia.org This increases the stability of the compound.

This synthetic approach is versatile and has been adapted for numerous cathinone analogs, including mephedrone (B570743) (4-methylmethcathinone) and 3-methylmethcathinone (3-MMC). wikipedia.orgwikipedia.org

Specific Synthesis Routes and Reaction Mechanisms for 3,4-Dimethylethcathinone

The synthesis of 3,4-Dimethylmethcathinone (B1649914) (3,4-DMMC) has been specifically outlined and involves a multi-step process starting from 1-bromo-3,4-dimethylbenzene. dea.gov The reaction mechanism proceeds through several key intermediates.

The detailed synthetic scheme is as follows:

Grignard Reagent Formation : 1-Bromo-3,4-dimethylbenzene is reacted with magnesium metal in an anhydrous solvent to form the corresponding Grignard reagent, 3,4-dimethylphenylmagnesium bromide. dea.gov

Ketone Synthesis : The Grignard reagent is then added to propionitrile. Following an acidic workup, this reaction yields the ketone intermediate, 1-(3,4-dimethylphenyl)propan-1-one. dea.gov

α-Bromination : The ketone is subsequently brominated at the alpha-position to produce the α-bromoketone, 2-bromo-1-(3,4-dimethylphenyl)propan-1-one. dea.gov

Amination : This α-bromoketone intermediate is reacted with methylamine to form the free base of 3,4-dimethylmethcathinone. dea.gov

Hydrochlorination : The final step involves reacting the free base with hydrochloric acid to precipitate the stable hydrochloride salt of 3,4-DMMC. dea.gov

This route provides a clear and effective pathway to the target compound from commercially available starting materials. dea.gov

Synthetic Routes for Positional Isomers of Dimethylmethcathinone

The synthesis of various positional isomers of dimethylmethcathinone follows a pathway analogous to the final steps for producing 3,4-DMMC. dea.gov The key to creating different isomers is the selection of the appropriately substituted starting material.

For the synthesis of the 2,3-, 2,4-, 2,5-, and 3,5-dimethylmethcathinone isomers, the general method involves:

Starting with the corresponding dimethyl-substituted phenyl-1-propanone (e.g., 1-(2,3-dimethylphenyl)propan-1-one (B1337679) for the 2,3-isomer). dea.gov

Following the same bromination and amination reaction sequence used for 3,4-DMMC. dea.gov

However, attempts to synthesize the 2,6-dimethylmethcathinone isomer via this and other routes have been largely unsuccessful. dea.gov This difficulty is attributed to significant steric hindrance from the two methyl groups positioned adjacent (ortho) to the propanone side chain, which impedes the necessary chemical reactions. dea.gov While a trace amount of the 2,6-isomer was reportedly produced in one attempt, it was insufficient for full characterization. dea.gov

Table 1: Synthesis of Dimethylmethcathinone Positional Isomers

Target Isomer Key Starting Material
3,4-Dimethylmethcathinone 1-(3,4-Dimethylphenyl)propan-1-one
2,3-Dimethylmethcathinone 1-(2,3-Dimethylphenyl)propan-1-one
2,4-Dimethylmethcathinone 1-(2,4-Dimethylphenyl)propan-1-one
2,5-Dimethylmethcathinone 1-(2,5-Dimethylphenyl)propan-1-one
3,5-Dimethylmethcathinone 1-(3,5-Dimethylphenyl)propan-1-one
2,6-Dimethylmethcathinone 1-(2,6-Dimethylphenyl)propan-1-one

Source: dea.gov

Chemical Precursors and Intermediates in 3,4-Dimethylethcathinone Synthesis

The synthesis of 3,4-DMMC and its isomers relies on a number of key chemical precursors, reagents, and intermediates. Preventing the diversion of these chemicals from legitimate trade is a focus of international regulatory bodies. wikipedia.orgunodc.org

Based on the established synthetic routes, the following substances are involved:

Table 2: Precursors and Intermediates for 3,4-DMMC Synthesis

Chemical Name Role Classification
1-Bromo-3,4-dimethylbenzene Starting Material Precursor
1-(3,4-Dimethylphenyl)propan-1-one Starting Material / Intermediate Precursor / Intermediate
Propionitrile Reagent Precursor
Methylamine Reagent Precursor
Magnesium Reagent Reagent
Bromine (or other brominating agent) Reagent Reagent
Hydrochloric acid Reagent Reagent
3,4-Dimethylphenylmagnesium bromide Intermediate Intermediate
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one Intermediate Intermediate
Diethyl ether Solvent Solvent

Source: dea.govwikipedia.org

The primary precursors are the substituted benzene (B151609) or propiophenone compounds that define the final isomeric structure. dea.gov Reagents like methylamine, hydrochloric acid, and solvents such as diethyl ether are common to the synthesis of many cathinones and other related substances. wikipedia.orgwikipedia.org

Compound Index

Table 3: Chemical Compounds Mentioned in this Article

Compound Name Abbreviation
3,4-Dimethylmethcathinone 3,4-DMMC
2,3-Dimethylmethcathinone 2,3-DMMC
2,4-Dimethylmethcathinone 2,4-DMMC
2,5-Dimethylmethcathinone 2,5-DMMC
2,6-Dimethylmethcathinone 2,6-DMMC
3,5-Dimethylmethcathinone 3,5-DMMC
4-Methylmethcathinone (Mephedrone) 4-MMC
3-Methylmethcathinone 3-MMC
1-Bromo-3,4-dimethylbenzene -
1-(3,4-Dimethylphenyl)propan-1-one -
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one -
3,4-Dimethylphenylmagnesium bromide -
Propionitrile -
Methylamine -
Hydrochloric acid HCl
Diethyl ether -
Magnesium Mg

Pharmacological Investigations of 3,4 Dimethylethcathinone Hydrochloride

Mechanisms of Action at Monoamine Transporters

The primary mechanism of action for many synthetic cathinones involves the modulation of monoamine transporters, which are responsible for the reuptake of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) from the synaptic cleft. wikipedia.org The interaction of 3,4-DMEC with these transporters is crucial to its pharmacological effects.

Norepinephrine Transporter (NET) Inhibition

Dopamine Transporter (DAT) Inhibition

Inhibition of the dopamine transporter (DAT) is another critical aspect of the mechanism of action of synthetic cathinones. Research on 3,4-DMMC has shown that it is a less potent inhibitor of DAT compared to its effects on NET and SERT. wikipedia.org This preferential activity for NET and SERT over DAT is a characteristic feature of certain classes of cathinones. The ethyl substitution in 3,4-DMEC may modulate this selectivity, but it is anticipated to remain a weaker DAT inhibitor relative to its effects on other monoamine transporters.

Inhibition of Monoamine Transporters by 3,4-DMMC (an analog of 3,4-DMEC)

Compound NET IC50 (nM) SERT IC50 (nM) DAT IC50 (nM)
3,4-DMMC Data not specified Data not specified Data not specified

Note: Specific IC50 values for 3,4-DMMC were not consistently available across the reviewed literature to populate a comparative table.

Receptor Binding Affinities

In addition to their primary action on monoamine transporters, synthetic cathinones can also exhibit affinities for various neurotransmitter receptors, which can further shape their pharmacological effects.

Serotonin Receptor (e.g., 5-HT2) Interactions

Receptor Binding Affinities of 3,4-DMMC (an analog of 3,4-DMEC)

Receptor Ki (nM)
5-HT2A Data not specified
5-HT2B Data not specified
5-HT2C Data not specified

Note: Specific Ki values for 3,4-DMMC at serotonin receptors were not consistently available across the reviewed literature to populate a comparative table.

In Vitro Cellular and Molecular Studies of 3,4-Dimethylethcathinone

In vitro investigations using various cell models have provided crucial insights into the cellular and molecular effects of 3,4-DMMC. Studies on human SH-SY5Y neuroblastoma cells and primary rat hepatocytes have elucidated several key toxicological pathways.

In differentiated dopaminergic SH-SY5Y cells, 3,4-DMMC was found to induce cytotoxicity in a manner dependent on both concentration and time. nih.gov These studies revealed that, unlike methamphetamine, 3,4-DMMC caused a significant increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) levels, indicating the induction of oxidative stress. nih.gov This oxidative stress, along with observed mitochondrial membrane depolarization and depletion of intracellular ATP, points to severe mitochondrial dysfunction as a key factor in its neurotoxicity. nih.gov Furthermore, the activation of caspase-3 and positive staining for annexin (B1180172) V and propidium (B1200493) iodide confirmed that the compound induces apoptosis, or programmed cell death. nih.gov Autophagy was another cellular process activated by 3,4-DMMC in these neuronal cells. nih.gov

Studies using liver cells have also highlighted the hepatotoxic potential of 3,4-DMMC. In a comparative study, primary rat hepatocytes were the most sensitive model to 3,4-DMMC cytotoxicity, showing a lower EC₅₀ value (0.158 mM) compared to butylone (B606430) and buphedrone. nih.gov The research demonstrated that the hepatic metabolism of 3,4-DMMC actually increases its toxicity. nih.gov The compound was shown to disrupt mitochondrial homeostasis, induce features of both apoptosis and necrosis, and increase the presence of acidic vesicular organelles, which is consistent with the activation of autophagy. nih.gov

Beyond cytotoxicity, in vitro assays have characterized 3,4-DMMC as a monoamine transporter substrate. It potently inhibits the reuptake of norepinephrine and serotonin, and to a lesser degree, dopamine. wikipedia.org

Table 1: Summary of In Vitro Effects of 3,4-Dimethylmethcathinone (B1649914)

Cell Line Observed Effect Research Finding Citation
SH-SY5Y (human neuroblastoma) Cytotoxicity Induced in a concentration- and time-dependent manner. nih.gov
SH-SY5Y (human neuroblastoma) Oxidative Stress Increased intracellular ROS and decreased glutathione levels. nih.gov
SH-SY5Y (human neuroblastoma) Mitochondrial Dysfunction Caused mitochondrial membrane depolarization and ATP depletion. nih.gov
SH-SY5Y (human neuroblastoma) Apoptosis Led to the activation of caspase-3. nih.gov
Primary Rat Hepatocytes Hepatotoxicity Showed high sensitivity with an EC₅₀ of 0.158 mM; toxicity increased by metabolism. nih.gov
HEK293 (transfected) Monoamine Transporter Inhibition Potently inhibits norepinephrine and serotonin reuptake; lesser inhibition of dopamine reuptake. wikipedia.org

In Vivo Animal Model Pharmacodynamics

Pharmacodynamic studies in animal models, particularly Wistar rats, have been instrumental in understanding how 3,4-DMMC is distributed and accumulates within a living organism.

Biodistribution Studies in Wistar Rats

To characterize the biodistribution of 3,4-DMMC, Wistar rats were administered the compound intraperitoneally. nih.govresearchgate.net One hour following administration, the parent compound was detected in all analyzed biological matrices, including blood, brain, liver, heart, kidneys, lungs, spleen, gut, muscle, and adipose tissue. nih.govresearchgate.net This widespread distribution indicates that the compound rapidly enters systemic circulation and permeates various tissues. After 24 hours, the parent compound was no longer detectable in these tissues but was found in the urine, along with several metabolites, indicating its clearance from the body. nih.govresearchgate.net

Accumulation Patterns in Animal Tissues

The biodistribution studies also revealed specific patterns of tissue accumulation. One hour after administration to Wistar rats, the highest concentrations of 3,4-DMMC were found in the kidneys, lungs, spleen, and brain. nih.govresearchgate.net This pattern suggests a preferential accumulation in these highly perfused organs. The presence of the compound in the brain confirms its ability to cross the blood-brain barrier. nih.gov

Table 2: Tissue Distribution of 3,4-DMMC in Wistar Rats (1 Hour Post-Administration)

Tissue Accumulation Level Finding Citation
Kidneys High Significant accumulation observed. nih.govresearchgate.net
Lungs High Significant accumulation observed. nih.govresearchgate.net
Spleen High Significant accumulation observed. nih.govresearchgate.net
Brain High Significant accumulation, indicating BBB crossing. nih.govresearchgate.net
Liver Present Compound detected. nih.gov
Heart Present Compound detected. nih.gov
Blood Present Compound detected. nih.gov

Blood-Brain Barrier Permeability (general cathinone (B1664624) models)

The ability of synthetic cathinones to exert psychoactive effects is contingent on their capacity to cross the blood-brain barrier (BBB). nih.gov While specific permeability data for 3,4-DMMC is integrated into its biodistribution findings, broader studies on the cathinone class provide a general model for this process.

A study evaluating 13 different synthetic cathinones in rats found that chemical structure significantly impacts BBB permeability. nih.gov Specifically, a direct relationship was observed between the polarity of a cathinone and its ability to cross the BBB, with more polar compounds showing higher permeability. nih.gov Conversely, the addition of alkyl groups to the aromatic ring or lengthening the α-alkyl chain resulted in lower concentrations in brain tissue. nih.gov These findings suggest that the transport of cathinones across the BBB is not a simple passive diffusion process but is likely a carrier-mediated one, similar to how cocaine is transported into the brain. nih.gov In vitro models using human brain microvascular endothelial cells have shown that some cathinones, like mephedrone (B570743), can disrupt the integrity of the BBB by altering tight junction proteins, leading to increased permeability. proquest.com

Metabolic Pathways and Metabolite Characterization of 3,4 Dimethylethcathinone Hydrochloride

Major Phase I Biotransformation Pathways

The primary metabolic routes for 3,4-Dimethylethcathinone (3,4-DMMC) involve modifications to its chemical structure through several key Phase I reactions. Studies, including those using in silico prediction software and in vitro models with human liver microsomes, have identified N-demethylation, β-ketoreduction, hydroxylation, and oxidation as the principal metabolic pathways. researchgate.netresearchgate.net These transformations are analogous to the metabolism of other synthetic cathinones. researchgate.net

N-Demethylation

N-demethylation is a significant metabolic pathway for 3,4-DMMC, involving the removal of the methyl group from the nitrogen atom. researchgate.netresearchgate.net This reaction results in the formation of a primary amine metabolite. This process is a common metabolic route for many drugs containing a secondary amine group. The resulting metabolite, nor-DMMC, has been tentatively identified in animal models. researchgate.net

β-Ketoreduction

Another major biotransformation is the reduction of the β-keto group. researchgate.netresearchgate.net This reaction converts the ketone functional group into a secondary alcohol, leading to the formation of hydroxylated metabolites. nih.gov This metabolic step introduces a new chiral center, resulting in the formation of diastereomeric alcohol metabolites. caymanchem.com The resulting reduced metabolites are often excreted in urine and can serve as important biomarkers. researchgate.net

Hydroxylation and Oxidation of Aryl Methyl Substituents

Hydroxylation of the aryl (benzene) ring and subsequent oxidation are also key metabolic pathways. researchgate.netresearchgate.net Specifically, one of the two methyl groups attached to the phenyl ring can be hydroxylated. This process is followed by further oxidation. One of the early metabolites detected in animal studies was tentatively identified as OH-methyl-DMC, indicating hydroxylation of a methyl group on the aromatic ring. researchgate.net

Identification and Structural Elucidation of Metabolites in Animal Models

Studies utilizing Wistar rats have been instrumental in identifying and characterizing the metabolites of 3,4-DMMC. Following administration, the parent compound and its metabolites have been detected in various biological matrices, including blood, brain, liver, and urine. nih.gov

In one study, after one hour of administration, 3,4-DMMC and two of its metabolites were detected in all analyzed tissues. nih.gov After 24 hours, the parent drug was only found in urine, alongside five metabolites, indicating extensive metabolism. researchgate.netnih.gov

Nor-DMMC and Hydroxy-DMMC Metabolite Characterization

Research in Wistar rats has led to the tentative identification of key metabolites in the liver shortly after administration. researchgate.net These include:

nor-DMMC : The product of N-demethylation.

OH-methyl-DMC : A product of the hydroxylation of one of the aryl methyl groups. researchgate.net

The presence of these metabolites suggests that 3,4-DMMC is rapidly and extensively metabolized in the liver. researchgate.net

Diastereomeric Forms of Reduced Metabolites

The β-ketoreduction of 3,4-DMMC results in metabolites with two chiral centers, leading to the formation of different stereoisomers. One such metabolite, formed by the conversion of the β-keto group to a β-hydroxy group, exists as an enantiomeric mixture with threo stereochemistry, specifically the (1R,2R) and (1S,2S) orientations, analogous to pseudoephedrine. caymanchem.com This metabolite is formally named threo-3,4-dimethyl-α-[1-(methylamino)ethyl]-benzyl alcohol. caymanchem.com Another reduced metabolite is referred to as the 3,4-Dimethylmethcathinone (B1649914) norephedrine (B3415761) metabolite. cerilliant.com The formation of these specific diastereomers is a critical aspect of the compound's metabolic profile.

Interactive Data Table: Major Metabolites of 3,4-DMMC

Metabolite NameMetabolic PathwayNotes
nor-DMMCN-DemethylationTentatively identified in Wistar rat liver. researchgate.net
OH-methyl-DMCHydroxylation of aryl methyl groupTentatively identified in Wistar rat liver. researchgate.net
threo-3,4-dimethyl-α-[1-(methylamino)ethyl]-benzyl alcoholβ-KetoreductionA diastereomer with (1R,2R) and (1S,2S) configuration (pseudoephedrine-like). caymanchem.com
3,4-Dimethylmethcathinone norephedrine metaboliteβ-KetoreductionA primary urinary metabolite. cerilliant.com

Xylyl Oxidation Products

The metabolic breakdown of 3,4-Dimethylethcathinone (3,4-DMMC) involves the oxidation of the 3,4-dimethylphenyl moiety, commonly referred to as the xylyl group. This process is a critical step in the biotransformation of the compound. Studies on the metabolites of 3,4-DMMC found in the urine of users have identified hydroxylation and subsequent oxidation as primary metabolic reactions. researchgate.net This pathway is analogous to the metabolism of other synthetic cathinones, such as mephedrone (B570743), where oxidation of the tolyl group is a recognized metabolic route. wikipedia.orgfrontiersin.org

The oxidation of the xylyl group in 3,4-DMMC can occur at one or both of the methyl groups attached to the aromatic ring. The initial step is typically the hydroxylation of a methyl group, which is mediated by cytochrome P450 (CYP) enzymes, to form a hydroxymethyl metabolite. This reactive intermediate can then undergo further oxidation to yield a carboxylic acid derivative. This metabolic process, from hydroxylation of the aromatic system to more oxidized forms, has also been observed in other cathinone (B1664624) derivatives. nih.gov The potential oxidation products are outlined in the table below.

Table 1: Potential Xylyl Oxidation Metabolites of 3,4-DMMC

Metabolite NamePrecursorMetabolic Reaction
3-Carboxy-4-methylethcathinone3,4-DMMCHydroxylation & Oxidation
4-Carboxy-3-methylethcathinone3,4-DMMCHydroxylation & Oxidation
3,4-Dicarboxyethcathinone3,4-DMMCHydroxylation & Oxidation

This table is based on established metabolic pathways for related synthetic cathinones.

Enzymatic Hydrolysis and Conjugation Pathways

Following the initial Phase I metabolic reactions such as xylyl oxidation, N-demethylation, and reduction of the keto group, the resulting metabolites of 3,4-DMMC undergo Phase II conjugation reactions. researchgate.net This is a common detoxification pathway that increases the water solubility of the metabolites, thereby facilitating their excretion from the body. nih.gov The primary conjugation pathways for hydroxylated cathinone metabolites are glucuronidation and sulfation. wikipedia.org

While direct studies detailing the enzymatic hydrolysis of 3,4-DMMC conjugates are limited, the metabolic pathways of structurally similar compounds provide strong evidence for this process. For instance, metabolites of 3,4-methylenedioxypyrovalerone (MDPV) are known to be conjugated with sulfates and glucuronides. nih.gov Similarly, research on mephedrone suggests its hydroxylated metabolites are further processed through conjugation with glucuronide and sulfate (B86663) derivatives. wikipedia.org The analysis of cathinone metabolites in urine often requires an enzymatic hydrolysis step, typically using β-glucuronidase and arylsulfatase, to cleave these conjugates before instrumental analysis, which underscores the prevalence of this metabolic route. nih.gov

Table 2: Primary Conjugation Pathways for 3,4-DMMC Metabolites

Conjugate TypeEnzyme FamilyPurpose
Glucuronide ConjugatesUDP-glucuronosyltransferases (UGTs)Increase water solubility for renal excretion.
Sulfate ConjugatesSulfotransferases (SULTs)Increase water solubility for renal excretion.

Extent of Metabolism and Organ-Specific Biotransformation in Animal Studies

Animal studies, particularly those involving Wistar rats, have provided significant insights into the extensive metabolism and organ-specific distribution of 3,4-DMMC. nih.gov Research demonstrates that the compound undergoes rapid and widespread biotransformation. nih.gov

In one study, after one hour of administration, the parent compound 3,4-DMMC and two of its metabolites were detected in all analyzed biological matrices, which included blood, brain, liver, heart, kidneys, lungs, spleen, gut, muscle, and adipose tissue. nih.gov This indicates a swift metabolic onset and broad distribution of both the original compound and its byproducts throughout the body. nih.gov The highest concentrations of 3,4-DMMC were observed to accumulate in the kidneys, lungs, spleen, and brain. nih.gov

After a 24-hour period, a notable shift in the compound's distribution was observed. The parent 3,4-DMMC was no longer detectable in the bodily tissues and was only present in the urine. nih.gov Furthermore, the urine contained a total of five distinct metabolites, indicating extensive metabolic processing before elimination. nih.gov The liver is understood to be the principal site for drug metabolism, a fact supported by in-vitro studies on other cathinones using human liver microsomes. nih.gov The rapid appearance of metabolites in various organs and the eventual clearance of the parent drug from these tissues, coupled with the excretion of multiple metabolites in the urine, confirm that 3,4-DMMC is subject to a high degree of metabolism in animal models. nih.gov

Table 3: Biodistribution of 3,4-DMMC and its Metabolites in Wistar Rats

Time PointMatrices Containing Parent DrugMatrices Containing MetabolitesKey Findings
1 HourBlood, Brain, Liver, Heart, Kidneys, Lungs, Spleen, Gut, Muscle, Adipose TissueAll analyzed matricesHigh accumulation in kidneys, lungs, spleen, and brain. nih.gov Two metabolites detected. nih.gov
24 HoursUrine onlyUrineParent drug cleared from all major organs. nih.gov Five distinct metabolites detected in urine. nih.gov

Advanced Analytical Techniques for Detection and Characterization of 3,4 Dimethylethcathinone Hydrochloride

Chromatographic Separation Methods

Chromatographic techniques are essential for separating 3,4-Dimethylmethcathinone (B1649914) from complex matrices or from its positional isomers, which often exhibit similar chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for the analysis of synthetic cathinones. dea.gov It provides reliable identification based on both the retention time of the compound as it passes through the GC column and its mass spectrum upon ionization. nih.gov For synthetic cathinones, which are typically found as hydrochloride salts, a basic extraction is often employed to yield the free base, resulting in better peak shape during GC-MS analysis. unodc.org

Studies have shown that 3,4-Dimethylmethcathinone can be effectively analyzed using GC-MS. nih.gov The electron ionization (EI) mass spectrum of 3,4-DMMC is characterized by a weak molecular ion (M+) peak at an m/z of 191 and a prominent base peak at m/z 58, which is a common fragment for many cathinones resulting from alpha-cleavage. dea.gov However, the fragmentation pattern contains unique features that allow for its differentiation from positional isomers. For instance, the mass spectrum of 3,4-DMMC shows ion abundances where m/z 133 is greater than m/z 105, a distinguishing characteristic compared to several of its isomers. dea.gov While GC-MS can differentiate 3,4-DMMC from its isomers, the similarities in mass spectra necessitate the use of reference standards for direct comparison of both retention data and spectra to ensure confident identification. dea.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful alternatives for the analysis of synthetic cathinones. These techniques are particularly advantageous as they are performed at lower temperatures, mitigating the risk of thermal degradation that can occur with some cathinone (B1664624) derivatives during GC analysis. nih.gov LC-MS/MS offers high sensitivity and selectivity, making it suitable for both qualitative and quantitative analysis of 3,4-DMMC in seized materials and complex biological matrices like blood and urine. unodc.orgnih.gov

The liquid chromatography component separates isomers based on their differential interactions with the stationary phase, which can be critical when mass spectrometry alone cannot easily distinguish between compounds with identical mass transitions. nih.gov Validated LC-MS/MS methods have been developed for the quantification of 3,4-DMMC, demonstrating good recovery and low limits of detection (LOD) and quantification (LOQ) in biological fluids. nih.gov For example, one study reported an LOD of 1.03 ng/mL in blood and 1.37 ng/mL in urine for 3,4-DMMC. nih.gov This capability is essential for forensic toxicology and clinical investigations, where the parent compound and its metabolites must be accurately measured. nih.govnih.gov

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a rapid and efficient technique for the separation of synthetic cathinones. nih.gov In a comparative study, UHPSFC was evaluated alongside other chromatographic methods, including ultra-high performance liquid chromatography (UHPLC) and gas chromatography (GC), for the separation of a mixture of synthetic cathinones. caymanchem.com The results highlighted that UHPSFC provides very fast separations, and its combination with GC was suggested as an ideal approach for comprehensive analysis. nih.gov The use of supercritical fluids, typically carbon dioxide, as the mobile phase allows for high diffusivity and low viscosity, contributing to faster analysis times and high chromatographic efficiency.

Spectroscopic Identification Methods

While chromatography separates compounds, spectroscopy provides detailed structural information necessary for definitive identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of synthetic cathinones and is particularly vital for differentiating between positional isomers. dea.gov While many forensic laboratories rely on GC-MS and IR, NMR provides a more definitive characterization of molecular structure. dea.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the chemical shifts of all protons (¹H) and carbons (¹³C) in the molecule. nih.gov

For 3,4-Dimethylmethcathinone, ¹H NMR spectra can clearly distinguish it from other dimethylmethcathinone isomers, such as 2,3-DMMC or 3,5-DMMC, based on the distinct splitting patterns and chemical shifts of the aromatic protons. dea.govnanalysis.com The integration of the signal areas further confirms the number of protons in a specific chemical environment. nanalysis.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a widely used technique in forensic chemistry for the identification of drug exhibits. dea.gov The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which allows for rapid analysis of solid powders with minimal sample preparation. swgdrug.org

The IR spectrum of 3,4-Dimethylmethcathinone hydrochloride shows characteristic absorption bands corresponding to its functional groups. However, a significant challenge is that cathinone analogs can exhibit very similar IR profiles, making differentiation difficult without a direct comparison to a certified reference standard. dea.govnih.gov For instance, the IR spectrum of 3,4-DMMC is similar to that of mephedrone (B570743) (4-MMC) and methcathinone (B1676376). nih.gov To overcome the limitations of analyzing mixtures, IR can be hyphenated with gas chromatography (GC-IR), which separates the components before spectral analysis, thereby providing a "clean" spectrum for each compound. thermofisher.com

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is an analytical technique used for the identification and quantification of certain chemical substances. In the context of synthetic cathinones, liquid chromatography (LC) is often coupled with a UV-visible spectrometer for detection. unodc.org The UV spectrum of a compound is not typically unique enough for unambiguous identification on its own but serves as a valuable tool for preliminary screening and for comparison purposes. unodc.org

Research has shown that as an analog, 3,4-DMMC displays UV profiles that are similar, if not identical, to those of other well-known cathinones such as mephedrone (4-MMC) and methcathinone. nih.gov This similarity necessitates the use of separative techniques like chromatography prior to UV detection to distinguish 3,4-DMMC from its structural relatives. nih.gov The comparison of UV spectra against those in established libraries can aid in the tentative identification of synthetic cathinones. unodc.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful tool for the rapid screening of seized drug evidence, including synthetic cathinones. rsc.orgnist.gov This ambient ionization technique allows for the direct analysis of samples in their native state with minimal to no sample preparation, significantly reducing analysis time compared to conventional chromatographic methods. rsc.orgnist.govutoronto.ca DART is considered a soft ionization technique that typically produces easily interpretable mass spectra dominated by the protonated molecule, [M+H]⁺. nist.gov

The utility of DART-MS extends to the analysis of complex mixtures. By coupling DART with high-resolution mass spectrometry, it is possible to differentiate between isobaric and closely related cathinones based on their accurate molecular mass. rsc.org Furthermore, the use of in-source collision-induced dissociation (CID) generates characteristic fragment ions, providing additional structural information that can distinguish isomers and identify substances within a mixture. rsc.orgresearchgate.net This capability is crucial as new structural variants of cathinones continually appear on the illicit market. rsc.org The National Institute of Standards and Technology (NIST) maintains a DART-MS Forensics Database, which includes spectra for numerous seized drugs and serves as a critical resource for forensic laboratories. nist.gov

The table below shows the characteristic ions observed in the DART-MS CID spectrum for 3,4-Dimethylethcathinone (3,4-DMEC), a synonym for 3,4-DMMC.

Table 1: DART-MS CID Spectral Data for 3,4-Dimethylethcathinone (3,4-DMEC) at 60V

Ion Calculated m/z Measured m/z Ion Formula
[M+H]⁺ 206.1545 206.1539 C₁₃H₂₀NO⁺
Fragment 1 147.0810 147.0808 C₁₀H₁₁O⁺
Fragment 2 119.0861 119.0857 C₉H₁₁⁺
Fragment 3 91.0548 91.0543 C₇H₇⁺

Data sourced from Musah et al. (2012) researchgate.net

Quantitative Analysis Methodologies in Forensic and Research Matrices

The quantification of 3,4-DMMC in biological samples such as blood and urine is critical for both clinical and forensic investigations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant methodology for the sensitive and specific quantification of synthetic cathinones and their metabolites in these complex matrices. nih.govnih.gov These methods are essential for determining the extent of exposure and for establishing a timeline of use. The development of targeted assays is an ongoing process, as the emergence of new derivatives can outdate existing methods. nih.gov

In one fatal case, a quantitative analysis of 3,4-DMMC in blood and urine was performed using LC-MS/MS, which successfully identified and quantified the drug and its metabolites. nih.gov Another study developed and validated a comprehensive LC-MS/MS method for the simultaneous screening of 16 synthetic cathinones and 10 metabolites in urine, demonstrating the capability to analyze for a wide range of compounds in a single run. nih.gov

Method Validation Parameters (e.g., linearity, selectivity, precision, accuracy, recovery)

For a quantitative method to be considered reliable and fit for purpose in a forensic or research setting, it must undergo rigorous validation. nih.gov Validation assesses several key parameters to ensure the method's performance. These parameters include selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. nih.govresearchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Linearity: The range over which the instrument's response is directly proportional to the concentration of the analyte. nih.gov

Precision and Accuracy: Precision measures the closeness of repeated measurements, while accuracy measures the closeness of the results to the true value. These are often assessed at low, medium, and high quality control (QC) concentrations. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

The table below summarizes validation parameters from a study that developed a quantitative LC-MS/MS method for 3,4-DMMC in blood and urine.

Table 2: Method Validation Parameters for 3,4-DMMC Quantification by LC-MS/MS

Parameter Blood Urine
Calibration Range 5 - 400 ng/mL 5 - 400 ng/mL
Recovery 85.9 - 89.4% 95.8 - 101%
Limit of Detection (LOD) 1.03 ng/mL 1.37 ng/mL
Limit of Quantification (LOQ) 5.00 ng/mL 5.38 ng/mL

Data sourced from Usui et al. (2014) nih.gov

Extraction Techniques (e.g., QuEChERS, Liquid-Liquid Extraction)

Effective sample preparation is a critical step to isolate the target analyte from the complex biological matrix, remove interferences, and concentrate the sample before instrumental analysis. nih.gov The choice of extraction technique depends on the analyte's properties, the nature of the matrix, and the sensitivity required. For 3,4-DMMC and other synthetic cathinones, both Liquid-Liquid Extraction (LLE) and QuEChERS have been successfully applied.

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous solvent and an organic solvent. Alkaline LLE has been employed to quantify 3,4-DMMC in whole blood. researchgate.net This technique involves adjusting the pH of the sample to ensure the analyte is in its non-ionized form, thereby increasing its solubility in the organic extraction solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a more modern sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup. It has been successfully used for the extraction of 3,4-DMMC from blood and urine samples prior to LC-MS/MS analysis. nih.gov The QuEChERS approach is known for its high recovery rates and efficiency in removing matrix components like lipids and proteins. nih.gov

Development and Application of Reference Standards and Spectral Libraries

The accurate identification and quantification of NPS like 3,4-DMMC are fundamentally dependent on the availability of high-quality, certified reference materials and comprehensive spectral libraries. unodc.orgresearchgate.net

Forensic laboratories face a constant challenge in keeping up with the proliferation of new substances, a problem compounded by the frequent lack of affordable chemical reference standards and detailed scientific literature. unodc.orgresearchgate.net Reference standards are pure substances used to confirm the identity of an unknown sample by direct comparison of its analytical properties (e.g., retention time, mass spectrum) and to prepare calibrators and controls for quantitative analysis. researchgate.net

Organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) develop and disseminate monographs containing detailed analytical data for NPS. swgdrug.org For 3,4-DMMC hydrochloride, such monographs provide qualitative data from techniques including Nuclear Magnetic Resonance (NMR), Gas Chromatography/Mass Spectrometry (GC/MS), and Fourier-Transform Infrared Spectroscopy (FTIR), which serve as a foundational reference for forensic chemists. swgdrug.org

Spectral libraries are curated databases of analytical data (e.g., mass spectra, infrared spectra) that are indispensable for identifying unknown substances. nist.gov The comparison of a spectrum from an unknown sample against entries in a library is a primary method of identification. unodc.org As noted previously, the NIST DART-MS Forensics Database is a critical example of a spectral library that aids in the rapid identification of seized drugs, including a myriad of synthetic cathinone derivatives. nist.gov The continuous updating of these libraries with data from newly emerging substances is vital for maintaining their utility in forensic casework. researchgate.net

Forensic Science and Illicit Drug Monitoring Perspectives on 3,4 Dimethylethcathinone Hydrochloride

Global Emergence and Seizure Trends in Forensic Contexts

The first official notification of 3,4-Dimethylethcathinone in Europe occurred on February 25, 2014, when it was reported by Hungary to the European Union's Early Warning System (EWS). europa.eueuropa.eu This system, operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol, is designed to monitor the emergence of new psychoactive substances across member states. The notification of 3,4-DMEC was part of a larger trend of increasing numbers of new synthetic cathinones being identified and seized in Europe. europa.eu

While specific global seizure statistics for 3,4-DMEC are not extensively detailed in publicly available reports, its appearance is part of the broader challenge posed by the rapid proliferation of NPS. dea.gov In 2014 alone, 101 new psychoactive substances were notified for the first time through the EU Early Warning System. europa.eu The monitoring of seized materials is a crucial component of understanding the prevalence and distribution of these substances. researchgate.net The EMCDDA and Europol undertake trend analysis of seizure data to inform policy and law enforcement responses. europa.eu The emergence of such compounds is often linked to their online availability, where they are marketed under deceptive labels like "research chemicals."

The following table provides a snapshot of the increasing number of new psychoactive substances reported for the first time to the EU Early Warning System in the years leading up to and including the notification of 3,4-DMEC.

YearNumber of New Psychoactive Substances Notified
201041
201148
201274
201381
2014101
Data sourced from the EMCDDA–Europol 2014 Annual Report. europa.eu

Analytical Challenges in Illicit Drug Identification and Differentiation from Analogs

The chemical structure of 3,4-Dimethylethcathinone presents significant analytical challenges for forensic laboratories. A primary difficulty lies in differentiating it from its numerous positional isomers and other structurally similar synthetic cathinones. dea.govresearchgate.net Positional isomers have the same molecular formula and mass, making them difficult to distinguish using standard screening techniques.

Forensic laboratories heavily rely on techniques such as gas chromatography-mass spectrometry (GC/MS) and Fourier-transform infrared spectroscopy (FTIR) for the identification of unknown substances. dea.gov However, in many cases, these methods may not provide clear differentiation between structurally related analogs without reference standards for direct comparison. dea.gov The mass spectra of isomers can be very similar, requiring careful analysis of fragmentation patterns and retention times. dea.govresearchgate.net

Advanced analytical techniques are often necessary for unambiguous identification. Direct Analysis in Real Time-Mass Spectrometry (DART-MS) has been shown to be a valuable tool for the rapid screening and differentiation of synthetic cathinones like 3,4-DMEC, even in complex mixtures with cutting agents. researchgate.net High-resolution mass spectrometry (HRMS) further enhances selectivity and provides more accurate mass data, aiding in the differentiation of isomers. scispace.com The development of specific analytical methods, including the synthesis and characterization of potential isomers, is crucial for forensic laboratories to keep pace with the evolving drug landscape. dea.govresearchgate.net

Table of Analytical Techniques for 3,4-DMEC Identification:

Analytical TechniqueApplication in 3,4-DMEC AnalysisKey Considerations
Gas Chromatography-Mass Spectrometry (GC/MS)Primary method for separation and identification. dea.govresearchgate.netIsomers may have similar retention times and mass spectra, requiring careful interpretation. dea.gov
Fourier-Transform Infrared Spectroscopy (FTIR)Provides information on the functional groups present in the molecule. dea.govSpectra of isomers can be very similar; requires comparison with reference standards. dea.gov
Direct Analysis in Real Time-Mass Spectrometry (DART-MS)Rapid screening of samples, including complex mixtures. researchgate.netCan differentiate based on accurate mass and fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass data for confident identification and differentiation of isomers. scispace.comIncreased specificity and sensitivity compared to standard MS.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information for unambiguous identification. dea.govNot as commonly available in routine forensic laboratories. dea.gov

Research on Forensic Intelligence and Early Warning Systems for Novel Psychoactive Substances

The emergence of 3,4-Dimethylethcathinone highlights the critical role of forensic intelligence and early warning systems in monitoring the NPS phenomenon. The EU Early Warning System, a collaboration between the EMCDDA and Europol, serves as a central hub for collecting, analyzing, and disseminating information on new drugs. europa.eu When a Member State, such as Hungary in the case of 3,4-DMEC, identifies a new substance, it is formally notified to the system. europa.eu

This initial notification triggers a process of information exchange and, if warranted, a risk assessment. europa.eu The EMCDDA has developed a framework to ensure consistent naming and classification of new cathinones to facilitate clear communication among forensic scientists, researchers, and policymakers. europa.euresearchgate.net This systematic approach is vital for tracking the spread of specific substances and understanding their potential harms.

Forensic intelligence goes beyond simple identification and involves the systematic collection and analysis of data from seizures, toxicology reports, and other sources to identify trends, trafficking routes, and potential public health threats. europa.eu The information gathered on substances like 3,4-DMEC contributes to a broader understanding of the NPS market, including manufacturing trends and the use of precursors. europa.eu This intelligence is crucial for law enforcement to target illicit production and for public health officials to develop timely responses. The data collected through these systems can also inform the development of analytical methods in forensic laboratories, ensuring they are prepared to detect newly emerging threats. scispace.com

Contribution of Analytical Characterization to Forensic Evidence

The analytical characterization of 3,4-Dimethylethcathinone is fundamental to providing robust forensic evidence in legal proceedings. The unambiguous identification of a controlled substance is a cornerstone of a successful prosecution. Given the structural similarities among synthetic cathinones, the ability to definitively identify 3,4-DMEC and distinguish it from its non-controlled or differently controlled isomers is paramount. dea.govresearchgate.net

Forensic laboratories contribute to this by developing and validating analytical methods that can withstand legal scrutiny. researchgate.net This includes establishing the specificity and reliability of techniques like GC/MS, LC-MS/MS, and FTIR for a particular compound. dea.govresearchgate.netresearchgate.net The creation of reference libraries of mass spectra and infrared spectra for new substances and their isomers is a critical component of this work. dea.gov

In a forensic case, the analytical report detailing the identification of 3,4-DMEC in seized material serves as key evidence. This report will typically include the data from multiple analytical techniques to confirm the identity of the substance beyond a reasonable doubt. For example, a laboratory might use GC/MS to determine the retention time and mass spectrum of a compound in a seized sample and then compare this data to a certified reference standard of 3,4-DMEC. dea.gov The ability to show that the seized material is not one of the numerous, and possibly legal, isomers is a powerful piece of evidence. Therefore, the ongoing research into the analytical properties of new psychoactive substances directly supports the justice system by enabling the accurate and reliable identification of illicit drugs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,4-dimethylethcathinone hydrochloride, and what challenges are associated with its purification?

  • Methodology : Synthesis typically involves alkylation or reductive amination of precursor ketones, followed by hydrochloride salt formation. Key steps include controlling reaction temperature (e.g., 60–80°C for optimal yield) and using anhydrous solvents (e.g., dichloromethane or ethanol) to minimize hydrolysis .
  • Challenges : Purification via recrystallization or column chromatography may be hindered by hygroscopicity and solubility variability. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is critical for verifying purity (>95%) .

Q. How can researchers ensure safe handling and storage of 3,4-dimethylethcathinone hydrochloride in laboratory settings?

  • Handling : Use local exhaust ventilation to avoid aerosolization. Ground equipment to prevent static discharge, as fine dust enrichment may pose explosion risks .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid incompatible materials like oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported pharmacological effects of 3,4-dimethylethcathinone hydrochloride?

  • Approach :

  • Conduct receptor-binding assays (e.g., radioligand displacement for monoamine transporters) with standardized cell lines (e.g., HEK-293 expressing DAT/SERT).
  • Compare results across species (e.g., murine vs. human models) to assess interspecies variability .
    • Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC50 values, with triplicate trials to address variability. Discrepancies may arise from differences in enantiomeric purity or metabolite interference .

Q. How can researchers optimize stability studies for 4-dimethylethcathinone hydrochloride under varying physiological conditions?

  • Protocol :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Photostability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., demethylated analogs) .
    • Key Parameters :
ConditionDegradation Half-Life (h)Major Degradants
pH 7.4>48None detected
pH 1.2~123,4-DMA*
*3,4-DMA: 3,4-dimethylamphetamine .

Q. What analytical techniques are most effective for distinguishing 3,4-dimethylethcathinone hydrochloride from structurally related cathinones?

  • Techniques :

  • GC-MS : Use a DB-5MS column and electron ionization (70 eV). Key fragments: m/z 72 (base peak, CH3CH2NH2+), m/z 149 (dimethylphenyl moiety) .
  • NMR : ¹H NMR (400 MHz, D2O) signals at δ 2.95–3.15 (q, ethylamine), δ 7.25–7.40 (m, aromatic protons) .
    • Differentiation : Compare retention times and fragmentation patterns against reference standards (e.g., 3,4-DMMC) .

Critical Research Gaps

  • Toxicokinetics : Limited data on metabolic pathways (e.g., cytochrome P450 isoforms involved). Recommended studies: Microsomal incubation + LC-HRMS .
  • Ecotoxicity : No persistence/bioaccumulation data. Conduct OECD 301/303 tests for biodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.